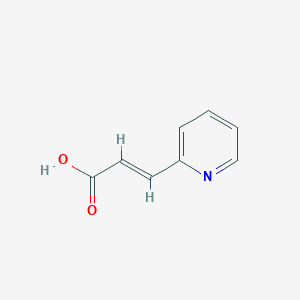

3-(2-Pyridyl)acrylic acid

Übersicht

Beschreibung

3-(2-Pyridyl)acrylic acid, also known as 3-PAA, is an organic compound with a wide range of applications in various scientific research fields. It is an important building block for the synthesis of various compounds, and it has been used in various studies to investigate the mechanism of action of certain drugs and to explore the biochemical and physiological effects of drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-(2-Pyridyl)acrylic acid serves as a precursor in the synthesis of various heterocyclic compounds. These compounds, particularly pyridine-based derivatives, are of significant interest due to their potential biological activities . Researchers utilize this acid to design and synthesize novel molecules that can be evaluated for a range of biological properties, including their efficacy against specific cell lines or pathogens.

Catalysis and Drug Design

The compound is used in catalytic processes to facilitate chemical reactions that are crucial in the development of new drugs. Its structure allows for the creation of complex molecules that can interact with biological targets, aiding in the design of drugs with specific actions, such as enzyme inhibition or receptor binding.

Biochemical and Physiological Studies

In the realm of biochemistry and physiology, 3-(2-Pyridyl)acrylic acid is employed to study enzyme inhibition and drug metabolism . Its role in these studies helps in understanding the mechanisms through which drugs act and are processed within the body, which is vital for the development of safer and more effective pharmaceuticals.

Luminescence in Coordination Polymers

This compound has been used as an organic linker to connect metals in the formation of heterometallic coordination polymers . These polymers exhibit luminescence properties, making them interesting for applications in materials science, such as the development of new types of sensors or light-emitting devices.

Antibacterial and Antifungal Research

The antibacterial and antifungal properties of derivatives of 3-(2-Pyridyl)acrylic acid have been explored in various studies . These properties make it a valuable compound in the search for new treatments against resistant strains of bacteria and fungi, addressing a growing concern in public health.

Cosmetic Applications

Research has indicated that derivatives of 3-(2-Pyridyl)acrylic acid can be used in cosmetic formulations . The compound’s properties may contribute to the development of products that offer benefits such as antioxidant effects or improved skin health.

Eigenschaften

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridyl)acrylic acid | |

CAS RN |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 3-(2-Pyridyl)acrylic acid in materials science?

A1: 3-(2-Pyridyl)acrylic acid (2-PA) acts as a versatile ligand in coordination polymers due to its carboxylate and pyridine functional groups. One application involves synthesizing cross-linked copolymers of the 2-PA–copper(II) complex within supercritical carbon dioxide (scCO2) for catalyzing benzyl alcohol oxidation. [] This method utilizes 2-PA's ability to coordinate with copper ions through its nitrogen and oxygen atoms, facilitating the creation of catalytically active polymer-metal complexes. []

Q2: How does the crystal structure of 3-(2-Pyridyl)acrylic acid influence its photoreactivity?

A2: While inherently photoinert, 2-PA can be rendered photoreactive through salt formation with acids like HCl, CF3CO2H, and H2SO4. [] These salts undergo head-to-tail (HT) photodimerization, yielding 2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid (HT-rctt-2,2′-BPCD). [] This change in photoreactivity is attributed to the altered crystal packing induced by salt formation, demonstrating the impact of solid-state organization on the compound's photochemical behavior. []

Q3: Can you describe a specific example of how 3-(2-Pyridyl)acrylic acid is used in the synthesis of metallamacrocycles?

A3: Researchers synthesized tetranuclear rhodium and iridium macrocycles using 2-PA as a bridging ligand. [] Specifically, [(CpRh)4(2-PA)2(pyrazine)2][OTf]2 and [(CpIr)4(2-PA)2(pyrazine)2] were obtained through double-site C-H activation. [] This example highlights the utility of 2-PA in constructing complex metal-organic architectures via C-H activation strategies.

Q4: Are there any known instances of 3-(2-Pyridyl)acrylic acid undergoing disproportionation reactions?

A4: Yes, during the Perkin reaction of 2-pyridinecarbaldehyde, 3-(2-pyridyl)acrylic acid can undergo a disproportionation reaction. [] While the specific details of this reaction are not elaborated upon in the provided abstract, this finding suggests a potential limitation or side reaction to consider when utilizing 2-PA in synthetic transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)